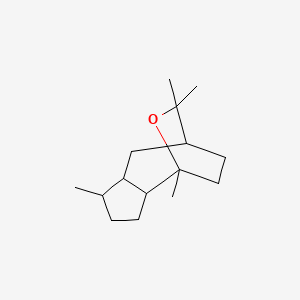
Isokessane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Isokessane can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often utilize capillary columns with active phases such as DB-1 and HP-5MS, with temperature programs that ensure optimal yield and purity .
Análisis De Reacciones Químicas
Isokessane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Isokessane has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of oxepanes. In biology, it has been studied for its potential effects on cellular processes. In medicine, this compound is being explored for its potential therapeutic properties. Industrially, it is used in the synthesis of various chemical products .
Mecanismo De Acción
The mechanism by which isokessane exerts its effects involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors involved in various biochemical processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that this compound may modulate certain signaling pathways .
Comparación Con Compuestos Similares
Isokessane is unique among oxepanes due to its specific structural features and reactivity. Similar compounds include other oxepanes such as kessane and related heterocycles. Compared to these compounds, this compound exhibits distinct chemical and physical properties that make it valuable for specific applications .
Propiedades
Número CAS |
177019-46-4 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane |
InChI |
InChI=1S/C15H26O/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)16-14(11,2)3/h10-13H,5-9H2,1-4H3 |
Clave InChI |
QRVMFXFSGYDNJI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C1CC3CCC2(OC3(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
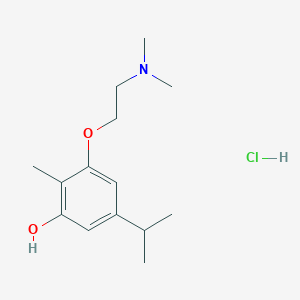

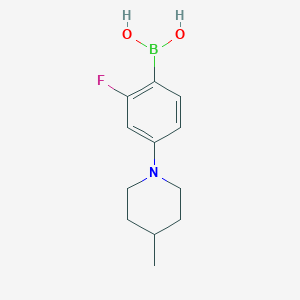
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

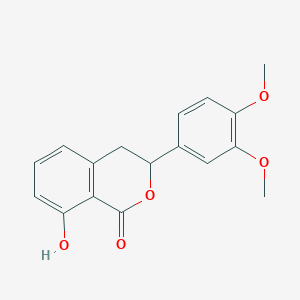
![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
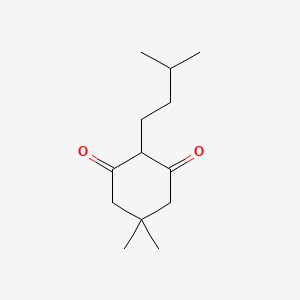
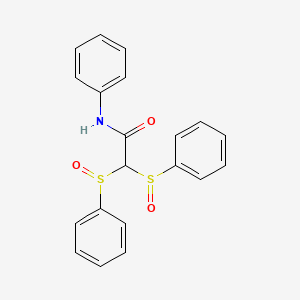
![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![1-(3-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084854.png)
